molecular formula C14H15N5O4 B10923811 N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide

N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-3-(4-nitro-1H-pyrazol-1-yl)propanehydrazide

Cat. No.: B10923811
M. Wt: 317.30 g/mol
InChI Key: KRDIJDYRJCESNC-MHWRWJLKSA-N
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Description

N’~1~-[(E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE is a complex organic compound that features a combination of hydrazide, pyrazole, and nitro functional groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE typically involves the condensation of 4-hydroxyacetophenone with 4-nitro-1H-pyrazole-1-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in an ethanol solvent at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’~1~-[(E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its bioactive functional groups.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(4-HYDROXYPHENYL)ETHYLIDENE]-3-(4-NITRO-1H-PYRAZOL-1-YL)PROPANOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C14H15N5O4

Molecular Weight

317.30 g/mol

IUPAC Name

N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-3-(4-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C14H15N5O4/c1-10(11-2-4-13(20)5-3-11)16-17-14(21)6-7-18-9-12(8-15-18)19(22)23/h2-5,8-9,20H,6-7H2,1H3,(H,17,21)/b16-10+

InChI Key

KRDIJDYRJCESNC-MHWRWJLKSA-N

Isomeric SMILES

C/C(=N\NC(=O)CCN1C=C(C=N1)[N+](=O)[O-])/C2=CC=C(C=C2)O

Canonical SMILES

CC(=NNC(=O)CCN1C=C(C=N1)[N+](=O)[O-])C2=CC=C(C=C2)O

Origin of Product

United States

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